[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid” is a chemical compound with a tetrazole ring structure. It is also known as MTAA. The molecular formula is C10H10N4O2 and the molecular weight is 218.21 g/mol .
Physical And Chemical Properties Analysis
“[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid” is a powder at room temperature . It has a melting point of 182-183°C . More detailed physical and chemical properties might be available in specialized chemical databases or safety data sheets.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization : This compound and its derivatives can be synthesized using various methods. For instance, 5-(Tetrazol-1-yl)-2H-tetrazole and its derivatives, including 2-methyl-5-(tetrazol-1-yl)tetrazole, have been synthesized using cyclization methods involving amino-tetrazole, sodium azide, and triethyl orthoformate in acetic acid. These compounds are characterized by spectroscopy, mass spectrometry, and crystallography (Fischer et al., 2013).
Chemical Reactivity and Formation : The reactivity of similar molecules, like 4-amino-3-phenylbutanoic acid containing amino and carboxy terminal groups, has been explored for the preparation of tetrazole-containing derivatives. This involves replacing the terminal amino group with a tetrazol-1-yl fragment through specific reactions (Putis et al., 2008).
Applications in Materials Science
- Energetic Material Evaluation : These compounds have been evaluated for their potential as energetic materials. Analytical and calculated data are used to assess their performance in applications like detonation velocity and pressure (Fischer et al., 2013).
Medicinal Chemistry and Pharmacology
Bioactive Molecule Synthesis : Tetrazoles are common in biologically active molecules. Derivatives like [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid have been synthesized as intermediates in the development of new drugs for metabolic profiling studies (Maxwell & Tran, 2017).
Synthesis of Novel Compounds : The synthesis of new derivatives has been explored for various applications, including their potential as analgesics, anti-inflammatory, and antimicrobial agents. This involves studying the reactivity of compounds with different functional groups and assessing their biological activity (Wujec et al., 2007).
properties
IUPAC Name |
2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJSWVLDHWIJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901002929 |
Source
|
Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
CAS RN |
82822-12-6 |
Source
|
Record name | [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901002929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.